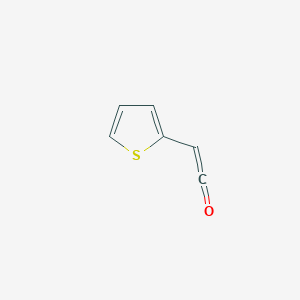

2-(Thiophen-2-yl)ethen-1-one

Description

BenchChem offers high-quality 2-(Thiophen-2-yl)ethen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)ethen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

929051-08-1 |

|---|---|

Molecular Formula |

C6H4OS |

Molecular Weight |

124.16 g/mol |

InChI |

InChI=1S/C6H4OS/c7-4-3-6-2-1-5-8-6/h1-3,5H |

InChI Key |

TZXIHQAQYHUEJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=C=O |

Origin of Product |

United States |

Foundational & Exploratory

2-(Thiophen-2-yl)ethen-1-one: Chemical Structure, Reactivity, and Applications in Advanced Organic Synthesis

Executive Summary

2-(Thiophen-2-yl)ethen-1-one (systematically known as 2-thienylketene or thiophen-2-ylketene ) is a highly reactive, transient heterocycle-substituted ketene intermediate. Characterized by a strongly electrophilic cumulated double bond system (

This whitepaper provides an in-depth technical analysis of 2-(thiophen-2-yl)ethen-1-one, detailing its electronic properties, validated generation methodologies, and its critical role in stereoselective[2+2] cycloadditions.

Chemical Structure & Electronic Properties

The molecular architecture of 2-(thiophen-2-yl)ethen-1-one (

Electronic Classification

In the context of ketene reactivity, substituents dictate the electrophilicity of the

-

Reactivity Profile: Its electronic properties lie precisely between those of 4-methoxyphenylketene and 4-methylphenylketene .

-

Stereochemical Impact: During Staudinger[2+2] cycloadditions with imines, this electron-rich nature stabilizes the transient zwitterionic intermediate, heavily biasing the conrotatory ring closure toward the cis-diastereomer of the resulting

-lactam.

Mechanistic pathway of the Staudinger [2+2] cycloaddition involving 2-thienylketene.

Generation Strategies & Quantitative Yields

Because 2-(thiophen-2-yl)ethen-1-one undergoes rapid self-dimerization (forming cyclobutane-1,3-diones or

Table 1: Comparison of In Situ Generation Methods

| Precursor | Generation Method | Trapping Agent | Major Product | Yield (%) |

| 2-Thienylacetyl chloride | Dehydrochlorination ( | 1,3-Cyclohexadiene | 8-(2-thienyl)bicyclo[4.2.0]oct-2-en-7-one | 68–76 |

| 2-Diazo-1-(thiophen-2-yl)ethanone | Thermal Wolff Rearrangement | Imines | 3-(thiophen-2-yl)- | 55–82 |

| 2-Thiopheneacetic acid, 4-nitrophenyl ester | Base-Promoted Elimination ( | 2-Thienylacetic acid | Kinetic |

Data synthesized from and .

Experimental Protocol: In Situ Generation and [2+2] Cycloaddition

The following self-validating protocol details the generation of 2-(thiophen-2-yl)ethen-1-one via dehydrohalogenation, followed by immediate trapping with 1,3-cyclohexadiene to form a bicyclic cyclobutanone .

Step-by-Step Methodology

Step 1: Preparation of 2-Thienylacetyl Chloride

-

Reaction: Combine 2-thiopheneacetic acid (32 mmol) with thionyl chloride (

, 48 mmol, 1.5 equiv.) in a flame-dried round-bottom flask. -

Causality:

is chosen because its byproducts ( -

Conditions: Heat the mixture at 60 °C for 2 hours under an inert argon atmosphere.

-

Isolation: Remove excess

under reduced pressure. Purify the acyl chloride via vacuum distillation (bp ~36 °C at 0.005 Torr).

Step 2: Ketene Generation and Trapping

-

Setup: Dissolve the purified 2-thienylacetyl chloride (6.2 mmol) and 1,3-cyclohexadiene (31.0 mmol, 5.0 equiv.) in 30 mL of strictly anhydrous toluene.

-

Causality for Solvent: Toluene is utilized as a non-polar, aprotic medium to prevent nucleophilic quenching of the highly electrophilic ketene intermediate.

-

Initiation: Warm the solution to 50 °C. Add triethylamine (

, 7.0 mmol) dropwise over 30 minutes via a syringe pump. -

Causality for Dropwise Addition:

abstracts the -

Completion: Stir for an additional 1 hour at 50 °C.

Experimental workflow for the in situ generation and trapping of 2-thienylketene.

System Validation & Quality Control

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

-

In-Process FTIR Spectroscopy: Extract a 0.1 mL aliquot during the

addition. The transient presence of 2-(thiophen-2-yl)ethen-1-one is confirmed by a sharp, intense absorption band at ~2110 cm⁻¹ (characteristic of the asymmetric stretching of the -

Endpoint Confirmation: The reaction is deemed complete when the FTIR acyl chloride peak (~1805 cm⁻¹) disappears and is replaced by the cyclobutanone carbonyl stretch (~1780 cm⁻¹).

-

NMR Verification: Following aqueous washing (to remove

salts) and silica gel chromatography, validate the final 8-(2-thienyl)bicyclo[4.2.0]oct-2-en-7-one via

References

-

Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663-1667.[Link][1]

-

Cho, B. R., & Pyun, S. Y. (2007). Ketene-Forming Elimination Reactions from Aryl Thienylacetates Promoted by R2NH/R2NH2+ in 70 mol % MeCN(aq). Effect of the β-Aryl Group. Journal of Organic Chemistry, 72(8), 2894-2900.[Link][2]

-

Tidwell, T. T. (2006). Product Class 12: Aryl- and Hetarylketenes. Science of Synthesis, 23, 473-486.[Link][3]

-

Xu, J., et al. (2015). Synthesis and stereochemistry of 3-(thiophen-2-yl)-β-lactams. ResearchGate.[Link][4]

Sources

An In-depth Technical Guide to the Electronic Properties and Reactivity Profile of 2-Thienylketene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-thienylketene, a reactive intermediate of significant interest in modern organic synthesis. We will delve into its unique electronic structure, explore its reactivity in key chemical transformations, and provide practical insights for its generation and utilization in the laboratory.

Introduction: The Allure of Ketenes and the Significance of the Thienyl Moiety

Ketenes, characterized by the R₂C=C=O functional group, are a class of highly reactive organic compounds.[1] Their utility as powerful intermediates in chemical synthesis stems from the cumulated double bond system, which renders the central carbon atom highly electrophilic.[1] This inherent reactivity allows ketenes to participate in a wide array of chemical transformations, most notably cycloaddition reactions and nucleophilic additions, providing access to a diverse range of molecular architectures.[2]

The incorporation of a 2-thienyl group onto the ketene backbone introduces a new dimension to its chemical behavior. The thiophene ring, a sulfur-containing aromatic heterocycle, is a common motif in pharmaceuticals and functional materials due to its unique electronic properties and ability to engage in various intermolecular interactions. Understanding how the 2-thienyl substituent modulates the electronic structure and, consequently, the reactivity of the ketene functional group is paramount for harnessing its synthetic potential. This guide will provide a detailed exploration of these aspects, offering a roadmap for researchers looking to employ 2-thienylketene in their synthetic endeavors.

Electronic Properties of 2-Thienylketene: A Computational Perspective

The reactivity of a ketene is intrinsically linked to its electronic structure, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO). In a typical ketene, the LUMO is primarily located on the central sp-hybridized carbon, rendering it highly susceptible to nucleophilic attack. The HOMO, on the other hand, is associated with the C=C π-bond.

The introduction of a 2-thienyl group is expected to significantly influence this electronic landscape. Thiophene can act as a π-electron-rich system, capable of donating electron density into the ketene moiety. This electronic delocalization can be visualized through resonance structures:

Caption: Resonance delocalization in 2-thienylketene.

This electron donation from the thienyl ring is anticipated to raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally correlates with higher reactivity.[3]

Table 1: Predicted Effects of 2-Thienyl Substitution on Ketene Electronic Properties

| Property | Effect of 2-Thienyl Group | Rationale |

| HOMO Energy | Increase | π-donation from the electron-rich thiophene ring. |

| LUMO Energy | Decrease | Extended conjugation and delocalization of the π-system. |

| HOMO-LUMO Gap | Decrease | Consequence of increased HOMO and decreased LUMO energies.[3] |

| Electrophilicity of Cα | Decrease | Electron donation from the thienyl ring reduces the partial positive charge on the central carbon. |

| Nucleophilicity of Cβ | Increase | Increased electron density at the terminal carbon due to resonance. |

These predicted electronic properties suggest that 2-thienylketene, while still a reactive species, may exhibit nuanced reactivity compared to simple alkyl or aryl ketenes. The decreased electrophilicity of the central carbon might temper its reactions with weak nucleophiles, while the increased nucleophilicity of the terminal carbon could enhance its participation in certain cycloaddition reactions.

Synthesis of 2-Thienylketene: The Wolff Rearrangement as a Key Strategy

Due to their high reactivity, ketenes are almost always generated in situ for immediate consumption in a subsequent reaction.[1] The most common and versatile method for the preparation of substituted ketenes is the Wolff rearrangement of α-diazoketones.[2][6] This reaction can be induced thermally, photochemically, or through metal catalysis (e.g., with silver(I) oxide).[7]

The precursor for 2-thienylketene, 2-diazo-1-(thiophen-2-yl)ethan-1-one, can be synthesized from 2-thiopheneacetic acid.[8] The general synthetic sequence is outlined below:

Caption: Synthesis of 2-thienylketene via the Wolff rearrangement.

Experimental Protocol: In Situ Generation of 2-Thienylketene

The following is a general protocol for the in situ generation of 2-thienylketene from 2-diazo-1-(thiophen-2-yl)ethan-1-one for use in a subsequent reaction.

Materials:

-

2-Diazo-1-(thiophen-2-yl)ethan-1-one

-

Anhydrous, inert solvent (e.g., THF, CH₂Cl₂, toluene)

-

Reaction partner (e.g., imine, olefin, alcohol)

-

Light source (for photolysis), heating apparatus (for thermolysis), or silver(I) oxide (for catalysis)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser (if heating), and a nitrogen/argon inlet, dissolve the reaction partner in the anhydrous solvent.

-

Add a solution of 2-diazo-1-(thiophen-2-yl)ethan-1-one in the same solvent to the reaction mixture.

-

For photolytic generation: Irradiate the reaction mixture with a suitable light source (e.g., a medium-pressure mercury lamp) at an appropriate temperature (often sub-ambient to control reactivity).

-

For thermal generation: Heat the reaction mixture to reflux. The optimal temperature will depend on the solvent and the stability of the reactants and products.

-

For catalytic generation: Add a catalytic amount of silver(I) oxide to the reaction mixture at room temperature or with gentle heating.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy of aliquots). The disappearance of the α-diazoketone is a key indicator of ketene formation and consumption.

-

Upon completion, quench the reaction as appropriate (e.g., by cooling, adding a scavenger for any unreacted ketene, or proceeding directly with workup).

-

Isolate and purify the desired product using standard laboratory techniques (e.g., extraction, chromatography).

Causality Behind Experimental Choices:

-

Anhydrous conditions: Ketenes react readily with water to form carboxylic acids. Therefore, stringent exclusion of moisture is critical for the success of reactions involving ketenes.

-

Inert atmosphere: This prevents potential side reactions with atmospheric oxygen or moisture.

-

In situ generation: The high reactivity and tendency of many ketenes to dimerize or polymerize necessitate their generation in the presence of the desired reaction partner.[6]

Reactivity Profile of 2-Thienylketene

The dual electrophilic and nucleophilic nature of the ketene functional group, as modulated by the 2-thienyl substituent, gives rise to a rich and varied reactivity profile.

[2+2] Cycloaddition Reactions: The Staudinger Synthesis of β-Lactams

One of the most important reactions of ketenes is the [2+2] cycloaddition with imines, known as the Staudinger β-lactam synthesis.[9] This reaction is a cornerstone in the synthesis of this pharmaceutically important class of compounds, which form the core structure of penicillin and cephalosporin antibiotics.

The reaction proceeds via a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the electrophilic central carbon of the ketene to form a zwitterionic intermediate, which then undergoes conrotatory ring closure to yield the β-lactam.[2]

Caption: General mechanism of the Staudinger β-lactam synthesis.

The stereochemical outcome of the Staudinger reaction is influenced by the electronic nature of the substituents on both the ketene and the imine. Electron-donating groups on the ketene, such as the 2-thienyl group, are known to accelerate the direct ring closure, which generally leads to a preference for the formation of the cis-β-lactam.[2]

Table 2: Predicted Stereoselectivity in the Staudinger Reaction of 2-Thienylketene

| Reactant | Substituent Effect | Predicted Major Stereoisomer |

| 2-Thienylketene | Electron-donating thienyl group | cis-β-Lactam |

| Imine with electron-withdrawing group | Enhances the rate of ring closure | cis-β-Lactam |

| Imine with electron-donating group | Slows the rate of ring closure | Potential for increased trans-β-lactam formation |

Nucleophilic Addition Reactions

The electrophilic central carbon of 2-thienylketene is susceptible to attack by a variety of nucleophiles. These reactions provide straightforward access to a range of 2-thienylacetic acid derivatives.

-

With Water: Addition of water leads to the formation of 2-thienylacetic acid. This is often an undesired side reaction, highlighting the need for anhydrous conditions.

-

With Alcohols: In the presence of an alcohol, 2-thienylketene will form the corresponding 2-thienylacetate ester.

-

With Amines: Reaction with primary or secondary amines yields 2-thienylacetamides.

Caption: Nucleophilic addition to 2-thienylketene.

Conclusion and Future Outlook

2-Thienylketene stands as a versatile and potent reactive intermediate in organic synthesis. Its unique electronic properties, conferred by the electron-rich thiophene ring, distinguish its reactivity from that of more conventional ketenes. The ability to readily generate 2-thienylketene in situ via the Wolff rearrangement of its corresponding α-diazoketone opens up a plethora of synthetic possibilities.

Future research in this area will likely focus on a more detailed computational analysis of the electronic structure of 2-thienylketene to provide a more nuanced understanding of its reactivity. Furthermore, the exploration of its utility in asymmetric catalysis, particularly in the context of the Staudinger reaction, holds significant promise for the development of novel and efficient routes to enantiomerically enriched β-lactams and other valuable chiral building blocks. The continued investigation of heteroaryl-substituted ketenes, such as 2-thienylketene, will undoubtedly lead to the discovery of new and innovative synthetic methodologies with broad applications in medicinal chemistry and materials science.

References

- Meshram, J. S., et al. (2010). Synthesis of novel bis (β-Lactams) from bis (ketene) and imines. International Journal of ChemTech Research, 2(3), 1581-1585.

-

Wikipedia. (2020, September 24). Wolff rearrangement. [Link]

-

Wikipedia. (n.d.). Ketene. [Link]

- Gagnon, A., & Spino, C. (2025). The Mechanism of the Cycloaddition of Substituted Ketenes to Cyclopentadiene Based on the Bent Bond/Antiperiplanar Hypothesis Orbital Model. The Journal of Organic Chemistry, 90(8), 2831-2841.

- Wang, Y., et al. (2019). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. Organic Letters, 25, 5520-5524.

- Singh, G., & Kumar, M. (2012). Novel and Recent Synthesis and Applications of β-Lactams. In Current Organic Chemistry (Vol. 16, Issue 12, pp. 1494-1524). Bentham Science Publishers.

- Danheiser, R. L., & Faialaga, N. H. (1996). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses, 73, 134.

- Kumar, P. (2021, February 9).

- Hart, D. J., & Ha, D.-C. (1989). Synthesis of beta-lactam. Chemical Reviews, 89(7), 1447-1465.

- Sirit, A., et al. (2018). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry, 42(1), 346-356.

- Al-Hourani, B. J. (2014). Preparation of Bis-β-Lactams by Ketene–Imine Cycloadditions. Organic & Biomolecular Chemistry, 12(4), 569-577.

- Wentrup, C., & Gstach, H. (1992). Reactivity of Ketenes in Matrices. Direct Observation of Ketene−Pyridine Ylides. Journal of the American Chemical Society, 114(18), 7267-7273.

- Er, D., et al. (2015). Computational studies on structural and electronic properties of functionalized MXene monolayers and nanotubes.

-

PubChem. (n.d.). 2-Thiopheneacetic acid. [Link]

- Tighine, A., et al. (2021). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of Molecular Structure, 1225, 129188.

- Alchemyst. (n.d.). Rearrangements.

- Zaitsev, A. V., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3037-3044.

- Danheiser, R. L., & Faialaga, N. H. (1996). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses, 73, 134.

- Gong, L., & Tidwell, T. T. (1996). Substituent effects on ketene structure and stability: an ab initio study. Journal of the American Chemical Society, 118(30), 7119-7125.

- Wikipedia. (n.d.).

- Mondal, S., et al. (2023). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Chemistry–A European Journal, 29(48), e202300867.

- El-Guesmi, N., et al. (2023). Predictive study, using density functional theory and time dependent functional theory, on the structure-property quantification of methylene blue. International Journal of Nanoscience and Nanotechnology, 19(3), 185-196.

- Li, G., et al. (2019). Ketones and aldehydes as alkyl radical equivalents for C H functionalization of heteroarenes. Science, 366(6463), 350-355.

- Ceylan, M., et al. (2006). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry, 18(2), 1373.

- Pendiukh, V. V., et al. (2024).

- Li, J., et al. (2021). Synthesis of α-Heteroaryl Propionic Esters by Palladium-Catalyzed α-Heteroarylation of Silyl Ketene Acetals. Organic Letters, 23(16), 6351-6356.

- Weiss, D. S., et al. (2021).

- Al-Beny, A. A., et al. (2021). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research, 9(2), 263-278.

- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13(3), 29-42.

- Singh, P., et al. (2022).

- CN1557809A - Process for synthesis of chiral oxazolidine-2-thioketone compounds - Google P

- Emslie, D. J., et al. (2013). Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes. Organometallics, 32(19), 5438-5453.

- Metwally, M. A., & Khalil, A. M. (2012). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Journal of Chemistry, 2013, 1-22.

- Mlostoń, G., & Heimgartner, H. (2000). Synthesis and cycloaddition reactions of 2-(2-thienyl)aziridines. Helvetica Chimica Acta, 83(8), 1885-1893.

- Cruz, S., et al. (2005). Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)- phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoi. Revista de la Sociedad Química de México, 49(2), 118-122.

- Li, Y., et al. (2023). Elucidating the recombination kinetics of 2-naphthyl radicals with phenylacetylene. Combustion and Flame, 255, 112899.

- Radu, A. I., et al. (2023). Polymer Films of 2-(Azulen-1-yldiazenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazole: Surface Characterization and Electrochemical Sensing of Heavy Metals. Polymers, 15(19), 3959.

- Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines.

- Lee, J., et al. (2021). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering, 6(11), 939-947.

- Brook, A. G., & Jones, P. F. (1969). The reaction between triphenylsilyl phenyl ketone and phenyllithium. Canadian Journal of Chemistry, 47(23), 4353-4358.

Sources

- 1. Ketene - Wikipedia [en.wikipedia.org]

- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Migratory aptitudes in rearrangements of destabilized vinyl cations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

Structural and Functional Divergence: 2-Acetylthiophene vs. 2-(Thiophen-2-yl)ethen-1-one

The following technical guide provides an in-depth comparative analysis of 2-acetylthiophene and 2-(thiophen-2-yl)ethen-1-one .

Executive Summary and Nomenclature Disambiguation

The core difference between 2-acetylthiophene and 2-(thiophen-2-yl)ethen-1-one lies in the saturation of the carbon chain attached to the carbonyl group. This single degree of unsaturation shifts the chemical identity from a stable, commercially ubiquitous reagent to a highly reactive, transient intermediate .

-

2-Acetylthiophene (1-(thiophen-2-yl)ethan-1-one): A stable aromatic ketone used as a scaffold in medicinal chemistry.[1]

-

2-(Thiophen-2-yl)ethen-1-one (Thiophenylketene): A heterocumulene (ketene) intermediate, typically generated in situ via Wolff rearrangement, which rapidly undergoes cycloadditions or nucleophilic capture.

Note on Nomenclature: The suffix "-ethan-1-one" implies a single bond (saturated ketone), whereas "-ethen-1-one" implies a double bond to the carbonyl carbon (ketene,

Comparative Snapshot

| Feature | 2-Acetylthiophene | 2-(Thiophen-2-yl)ethen-1-one |

| Structure | ||

| IUPAC Classification | Aromatic Ketone | Aldoketene (Heterocumulene) |

| Stability | High (Shelf-stable liquid) | Low (Transient; dimerizes/polymerizes) |

| Primary Reactivity | Electrophilic Aromatic Substitution (EAS), Nucleophilic Addition | [2+2] Cycloaddition, Nucleophilic Capture |

| Typical Role | Starting Material / Scaffold | Reaction Intermediate |

| Molecular Weight | 126.18 g/mol | 124.16 g/mol |

2-Acetylthiophene: The Stable Scaffold

Chemical Identity and Properties

2-Acetylthiophene is the "workhorse" of thiophene chemistry. The acetyl group at the C2 position deactivates the ring slightly compared to unsubstituted thiophene but directs further substitution to the C4 and C5 positions depending on conditions. It exists as a pale yellow liquid with a nutty odor.[1][2]

Synthesis: Friedel-Crafts Acylation

The industrial and laboratory standard for synthesizing 2-acetylthiophene is the Friedel-Crafts acylation of thiophene.[3] Unlike benzene, thiophene is highly reactive (super-aromatic) and requires milder catalysts to prevent polymerization.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution (EAS).[3] The acetylating agent (acetic anhydride or acetyl chloride) forms an acylium ion or a complex with the Lewis acid, which attacks the electron-rich C2 position of the thiophene ring.

Experimental Protocol: Synthesis of 2-Acetylthiophene

This protocol utilizes iodine as a mild Lewis acid catalyst, offering high regioselectivity and avoiding toxic metal wastes associated with traditional

Materials:

-

Thiophene (1.0 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Iodine (

, 1-2 mol%) -

Solvent: None (Neat) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

). -

Addition: Charge the flask with thiophene (8.4 g, 100 mmol) and acetic anhydride (12.2 g, 120 mmol).

-

Catalysis: Add iodine (0.25 g, 1 mmol) to the mixture.

-

Reaction: Heat the mixture to 80–90°C for 2–3 hours. The solution will darken.

-

Quench: Cool to room temperature. Pour the mixture into 100 mL of saturated

(sodium thiosulfate) solution to reduce residual iodine (color change from dark brown to yellow). -

Extraction: Extract with diethyl ether (

mL). Wash the organic layer with saturated -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~89°C at 10 mmHg) to obtain 2-acetylthiophene as a pale yellow oil.

2-(Thiophen-2-yl)ethen-1-one: The Reactive Intermediate

Chemical Identity and Instability

This molecule is a ketene . Ketenes possess a cumulative double bond system (

Generation: The Wolff Rearrangement

The primary route to access 2-(thiophen-2-yl)ethen-1-one is the Wolff Rearrangement of 2-diazo-1-(thiophen-2-yl)ethan-1-one. This is the key mechanistic link between the two molecules: 2-acetylthiophene is the precursor to the diazoketone, which rearranges to the ethenone.

Pathway:

-

Functionalization: 2-Acetylthiophene

2-Bromoacetylthiophene. -

Diazo Formation: 2-Bromoacetylthiophene

2-Diazo-1-(thiophen-2-yl)ethan-1-one. -

Rearrangement: Photolysis (

) or thermolysis of the diazoketone expels nitrogen gas (

Experimental Protocol: Generation and Trapping

Warning: Diazoketones are potentially explosive. Handle with extreme care behind a blast shield.

Materials:

-

2-Diazo-1-(thiophen-2-yl)ethan-1-one (Pre-synthesized from 2-acetylthiophene)

-

Nucleophile Trap: Aniline (to form amide) or Methanol (to form ester)

-

Solvent: THF or Toluene

-

Catalyst: Silver Benzoate (for thermal) or UV Light source (for photochemical)

Step-by-Step Methodology (Photochemical):

-

Setup: Dissolve the diazo compound (1 mmol) in anhydrous THF (10 mL) in a quartz vessel.

-

Trap Addition: Add the nucleophile (e.g., Aniline, 1.2 equiv) directly to the solution. Note: Without a trap, the ketene will dimerize.

-

Irradiation: Degas the solution with argon. Irradiate with a UV lamp (

nm) at room temperature. -

Monitoring: Monitor the disappearance of the diazo peak (approx. 2100

) and the transient appearance of the ketene peak (approx. 2120 -

Isolation: Once gas evolution (

) ceases, concentrate the solvent. The product will be the amide or ester derivative of thiophene-2-acetic acid, confirming the transient existence of the ketene.

Mechanistic & Reactivity Visualization[3]

The following diagrams illustrate the synthesis pathway connecting the stable acetylthiophene to the reactive ketene, and their divergent reactivity profiles.

Pathway: From Stable Reagent to Reactive Ghost

Caption: The synthetic lineage from 2-acetylthiophene to the transient 2-(thiophen-2-yl)ethen-1-one via the Wolff Rearrangement.

Divergent Reactivity Profiles

Caption: Comparison of reactivity modes. Acetylthiophene undergoes standard carbonyl/aromatic chemistry; the ketene undergoes cycloadditions and capture.

Technical Discussion: Why the Difference Matters

Electrophilicity and Orbital Mechanics

The carbonyl carbon in 2-acetylthiophene is electrophilic, but it is stabilized by conjugation with the thiophene ring. The lone pairs on the sulfur atom donate electron density into the ring, which can communicate with the carbonyl, lowering its electrophilicity compared to a non-conjugated ketone.

In contrast, the central carbon in 2-(thiophen-2-yl)ethen-1-one is part of a cumulene system (

Application in Drug Development[4]

-

2-Acetylthiophene is used as a building block .[1][2][4][5] It provides the thiophene moiety found in drugs like Tiamonium Iodide (antispasmodic) and Suprofen (NSAID).

-

2-(Thiophen-2-yl)ethen-1-one is used as a mechanistic tool or transient synthon . It allows for the homologation of the carbon chain (Arndt-Eistert synthesis) to convert 2-acetylthiophene into thiophene-2-acetic acid derivatives, which are also pharmacologically active.

References

-

BenchChem. (2025).[2][3][6] An In-depth Technical Guide to 2-Acetylthiophene: Core Properties and Structure. Retrieved from

-

CymitQuimica. (n.d.). CAS 88-15-3: 2-Acetylthiophene Properties and Safety. Retrieved from

-

ChemicalBook. (2024). 2-Acetylthiophene CAS#: 88-15-3 Chemical Properties and Suppliers. Retrieved from

- Kappe, C. O., & Evans, R. A. (2015). Wolff Rearrangement of Diazoketones: Microwave-Assisted Synthesis of Ketenes. Journal of Organic Chemistry. (Contextual citation for general Wolff Rearrangement protocols).

-

Tidwell, T. T. (2006). Ketenes.[7] John Wiley & Sons.[8] (Authoritative text on Ketene reactivity and structure).

Sources

- 1. CAS 88-15-3: 2-Acetylthiophene | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Comparative Electronic Profiling of Moore Ketenes vs. Thiophen-2-ylketene

Executive Summary

This technical guide provides a rigorous analysis of two distinct ketene classes critical to heterocyclic synthesis and drug discovery: Moore Ketenes (conjugated vinyl/alkynyl ketenes derived from 4-hydroxycyclobutenones) and Thiophen-2-ylketene (a heteroaromatic ketene).

While both species share the cumulative double bond system (

Part 1: The Electronic Landscape

Moore Ketenes: The "Masked" Quinone

Definition: Named after Harold W. Moore, these are highly conjugated (often vinyl or alkynyl) ketenes generated via the electrocyclic ring opening of 4-substituted-4-hydroxycyclobutenones. Electronic Signature:

-

Extended Conjugation: The ketene moiety is part of a larger

-system (e.g., 1,3,5-hexatriene analog). -

Amphiphilicity: Uniquely, these ketenes possess a built-in nucleophile (the alkyne/alkene terminus) and electrophile (the ketene carbonyl), pre-organizing them for 6-electron electrocyclic ring closure.

-

Substituent Effect: They typically bear electron-donating alkoxy groups (from the squaric acid precursor), which stabilize the ketene intermediate sufficiently to allow bond rotation prior to cyclization.

Thiophen-2-ylketene: The Heteroaromatic Electrophile

Definition: A ketene moiety attached directly to the C2 position of a thiophene ring, typically generated via Wolff rearrangement of

-

Sulfur Donation: The sulfur atom is a strong

-donor (+M effect). It donates electron density into the ketene system, significantly increasing the electron density at the -

Dipole Moment: The polarization is heavily skewed. While the carbonyl carbon remains electrophilic, the adjacent carbon is unusually nucleophilic compared to phenyl ketene, making the system prone to dimerization if not trapped immediately.

Part 2: Comparative Electron Density Analysis

The following table contrasts the Frontier Molecular Orbital (FMO) characteristics and reactivity profiles based on electronic density distribution.

| Feature | Moore Ketene (Conjugated Vinyl Ketene) | Thiophen-2-ylketene (Heteroaryl Ketene) |

| Primary Electronic Driver | Conjugation length: Extended | Heteroatom Resonance: Sulfur lone pair donation into the |

| Moderate Nucleophilicity: Tempered by the need to act as a diene/triene component. | High Nucleophilicity: Sulfur donation makes the | |

| Carbonyl Carbon ( | Electrophilic: But sterically shielded in the transition state for ring closure. | Highly Electrophilic: Exposed and reactive towards weak nucleophiles. |

| Dominant Reactivity | Intramolecular Electrocyclization: Ring closes to form phenols/quinones. | Intermolecular Trapping: Reacts with amines/alcohols or dimerizes. |

| Stability | Transient to Moderate: Can exist long enough to rotate bonds ( | Transient: Rapidly dimerizes or hydrates without stabilization. |

Visualizing the Resonance Pathways

The divergent behaviors are best understood through their resonance contributors.

Thiophen-2-ylketene:

Moore Ketene:

Part 3: Experimental Protocols

Protocol A: Generation and Cyclization of Moore Ketenes

Objective: Synthesis of a substituted Quinone via Thermolysis.

Mechanism: 4-hydroxycyclobutenone

-

Precursor Preparation: Dissolve 4-alkynyl-4-hydroxycyclobutenone (prepared from squate ester) in dry p-Xylene or Toluene (0.1 M concentration).

-

Note: Concentration is critical. Too high leads to intermolecular polymerization; too low slows the kinetics.

-

-

Thermolysis:

-

Heat the solution to reflux (110°C - 140°C ) under an argon atmosphere.

-

Monitor: Track the disappearance of the starting material via TLC (cyclobutenone spot disappears). The ketene intermediate is usually not observed by TLC due to rapid cyclization.

-

-

Workup:

-

Cool to room temperature.

-

If the product is a hydroquinone (air-sensitive), immediately treat with an oxidant (e.g., Ceric Ammonium Nitrate or simply air bubbling) to convert to the stable quinone.

-

Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc).

-

Protocol B: Generation of Thiophen-2-ylketene via Wolff Rearrangement

Objective: In situ generation and trapping with an amine.

Mechanism: 2-Diazo-1-(thiophen-2-yl)ethanone

-

Precursor: Synthesize 2-diazo-1-(thiophen-2-yl)ethanone from thiophene-2-carboxylic acid chloride and diazomethane (Caution: Diazomethane is explosive; use specialized glassware).

-

Photolysis Setup:

-

Dissolve the diazo compound in anhydrous THF or Dichloromethane (0.05 M).

-

Add the nucleophile (e.g., Benzylamine, 1.2 equiv) directly to the solution.

-

-

Reaction:

-

Irradiate with UV light (

nm) using a mercury vapor lamp or blue LEDs (450 nm) if using a photosensitizer. -

Observation: Evolution of

gas indicates reaction progress. -

Alternative: Microwave irradiation at 120°C can also induce the rearrangement thermally.

-

-

Workup:

-

Evaporate solvent.

-

Purify the resulting amide via recrystallization or chromatography.

-

Part 4: Mechanistic Visualization (Graphviz)

The following diagrams illustrate the distinct reaction coordinates of these two species.

Caption: Comparative reaction coordinates. Top: Moore ketene acts as a ring-closing intermediate. Bottom: Thiophene ketene acts as an electrophilic building block.

Part 5: Implications for Drug Development

Scaffold Diversity

-

Moore Chemistry: Ideal for constructing polycyclic quinones (e.g., anthracyclines, mitomycins). The ability to build the phenolic ring from scratch allows for substitution patterns difficult to achieve via electrophilic aromatic substitution.

-

Thiophene Chemistry: Used to append heteroaryl acetyl linkers. Thiophene is a bioisostere for phenyl groups, often improving metabolic stability or solubility (e.g., in kinase inhibitors).

Handling Precautions

-

Moore Ketenes: Generally generated in a "one-pot" cascade. Isolation is rarely attempted due to sensitivity.

-

Thiophen-2-ylketene: Highly prone to [2+2] cycloaddition. If the goal is a

-lactam (via imine reaction), strict exclusion of protic solvents is required.

References

-

Perri, S. T., Foland, L. D., Decker, O. H., & Moore, H. W. (1986). Synthesis of benzoquinones and annulated derivatives from conjugated ketenes. The Journal of Organic Chemistry. Link

-

Karlsson, J. O., Nguyen, N. V., Foland, L. D., & Moore, H. W. (1985). (2-Alkynylethenyl)ketenes.[1] A new quinone synthesis. Journal of the American Chemical Society.[1] Link

-

Kirmse, W. (2002).[2][3] 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry.[1][2][3] Link

-

Tidwell, T. T. (2005). Ketenes.[1][4][5] Wiley-Interscience. (Standard text for Ketene reactivity and electron density analysis).

-

BenchChem. (2025). A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes (and derivatives). Link (Context for heteroaryl electronic effects).

Sources

In-Depth Technical Guide: Nomenclature, Synonyms, and In Situ Profiling of 2-(Thiophen-2-yl)ethenone

As a Senior Application Scientist overseeing synthetic workflows and drug discovery pipelines, I frequently encounter a critical ontological pitfall in chemical procurement and literature review: the conflation of "ethenone" and "ethanone" derivatives. This guide provides an authoritative breakdown of 2-(thiophen-2-yl)ethenone , a highly reactive ketene intermediate, distinguishing it from its stable ketone counterpart, and detailing the self-validating experimental systems required to harness its reactivity in advanced organic synthesis.

Chemical Identity & IUPAC Nomenclature

The suffix "-ethenone" designates a ketene—a molecule containing a cumulated double bond system where a carbonyl group is directly attached to an alkene carbon (

In the IUPAC nomenclature for 2-(thiophen-2-yl)ethenone :

-

Parent Chain: Ethenone (

). The carbonyl carbon is C1, and the terminal carbon is C2. -

Substituent: A thiophen-2-yl radical is attached to the C2 position.

-

Resulting Structure: A thiophene ring conjugated with a highly electrophilic ketene moiety.

Because ketenes possess orthogonal

Synonyms and Ontological Clarification

To prevent critical errors in experimental design, researchers must differentiate this ketene from 1-(thiophen-2-yl)ethanone (commonly known as 2-acetylthiophene), which is a stable, commercially available liquid 2[2].

Table 1: Quantitative and Spectroscopic Comparison

| Property | 2-(Thiophen-2-yl)ethenone (Target) | 1-(Thiophen-2-yl)ethanone (Commonly Confused) |

| IUPAC Name | 2-(Thiophen-2-yl)ethenone | 1-(Thiophen-2-yl)ethan-1-one |

| Common Synonyms | Thiophen-2-ylketene, 2-Thienylketene | 2-Acetylthiophene, Methyl 2-thienyl ketone |

| Chemical Formula | ||

| Molecular Weight | 124.16 g/mol | 126.18 g/mol |

| State at RT | Transient reactive intermediate | Stable liquid |

| Diagnostic IR Peak | ||

| Primary Utility | Cycloadditions (e.g., Staudinger reaction) | Building block for pharmaceuticals/fragrances |

Mechanistic Causality in Ketene Generation

To utilize 2-(thiophen-2-yl)ethenone in the synthesis of complex heterocycles like

-

Wolff Rearrangement: Photochemical or thermal decomposition of 2-diazo-1-(thiophen-2-yl)ethanone. The extrusion of nitrogen gas (

) generates a highly reactive carbene, which undergoes a 1,2-rearrangement to form the ketene 3[3]. -

Base-Promoted Dehydrochlorination: The abstraction of an

-proton from 2-(thiophen-2-yl)acetyl chloride by a tertiary amine (e.g., triethylamine), followed by the elimination of a chloride ion. This is the preferred method for scale-up due to the avoidance of explosive diazo precursors 1[1].

Fig 1: Wolff rearrangement and Staudinger trapping pathway for 2-(thiophen-2-yl)ethenone.

Experimental Workflow: The Self-Validating Staudinger Protocol

The Staudinger reaction between 2-(thiophen-2-yl)ethenone and an imine is a cornerstone method for synthesizing cis-3-(thiophen-2-yl)-

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system , utilizing real-time spectroscopic feedback to confirm the causality of each step.

Step-by-Step Methodology

Step 1: Precursor Solubilization

-

Action: Dissolve 1.0 equivalent of 2-(thiophen-2-yl)acetyl chloride and 1.0 equivalent of the target imine in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Causality: Anhydrous conditions are non-negotiable. Ketenes react violently with trace moisture to form thiophen-2-ylacetic acid, poisoning the cycloaddition.

Step 2: Thermal Control & Base Addition

-

Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add 1.5 equivalents of triethylamine (

) dropwise over 30 minutes. -

Causality: The slow addition at cryogenic temperatures controls the rate of dehydrochlorination. If the ketene is generated too rapidly, its local concentration spikes, favoring self-dimerization over the desired cross-reaction with the imine.

Step 3: Conrotatory Ring Closure

-

Action: Allow the reaction to slowly warm to room temperature over 12 hours.

-

Causality: The initial nucleophilic attack of the imine nitrogen on the ketene's central carbon forms a zwitterionic intermediate. Warming provides the activation energy required for the subsequent conrotatory electrocyclic ring closure, yielding the thermodynamically favored cis-

-lactam 4[4].

Step 4: Self-Validation via In-Situ IR Spectroscopy

-

Action: Monitor the reaction using an in situ ATR-FTIR probe.

-

Validation Logic: The system is self-validating through distinct frequency shifts. The successful generation of the ketene is confirmed by the transient appearance of an intense asymmetric stretch at

. As the cycloaddition proceeds, this peak diminishes, directly correlating with the emergence of the

Fig 2: Step-by-step in situ generation and trapping workflow for 2-(thiophen-2-yl)ethenone.

References

- Product Class 12: Aryl- and Hetarylketenes.Thieme Connect.

- Synthesis and stereochemistry of 3-(thiophen-2-yl)-β-lactams.ResearchGate.

- Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction.ResearchGate.

- 2-Acetylthiophene (CID 6920).PubChem.

Sources

Thienylketene Dimerization: Mechanistic Pathways and Structural Outcomes

The following technical guide details the mechanistic pathways, product distributions, and experimental protocols for Thienylketene dimerization.

Executive Summary

Thienylketenes (thiophen-2-yl-ethenone and its isomers) are highly reactive intermediates utilized in the synthesis of heterocycles and

Generation of Thienylketenes

Thienylketenes are transient species. For dimerization studies or in situ trapping, they are generated via two primary methods.

Dehydrohalogenation (Standard Protocol)

The most scalable method involves the elimination of hydrogen chloride from thienylacetyl chlorides using a tertiary amine base.

-

Causality: The base abstracts the acidic

-proton.[1] The resulting enolate eliminates chloride to form the ketene. -

Solvent Choice: Non-polar solvents (Hexane, Toluene) favor cyclobutanedione formation by precipitating the amine salt. Polar aprotic solvents (THF, DCM) may stabilize the zwitterionic intermediates, influencing lactone formation.

Wolff Rearrangement (Photochemical/Thermal)

Decomposition of

-

Application: Preferred for kinetic studies or when halide-free conditions are required to prevent acid-catalyzed polymerization.

Dimerization Mechanisms

The dimerization of thienylketene is a [2+2] cycloaddition . The reaction is generally concerted but asynchronous, governed by frontier molecular orbital (FMO) interactions.[2]

Frontier Orbital Interactions[2][3]

-

HOMO: The highest occupied molecular orbital is located on the C=C bond, specifically perpendicular to the ketene plane (

). The thiophene ring acts as an electron donor, raising the HOMO energy and increasing nucleophilicity at the -

LUMO: The lowest unoccupied molecular orbital is the

orbital in the molecular plane.

Pathway Competition: Head-to-Head vs. Head-to-Tail

Two distinct dimerization pathways exist, leading to different structural isomers.

Pathway A: Formation of 1,3-Cyclobutanedione (Thermodynamic)

This "head-to-tail" dimerization involves the interaction of the C=C bond of one ketene with the C=C bond of the second.

-

Mechanism: The nucleophilic

-carbon of Ketene 1 attacks the electrophilic carbonyl carbon of Ketene 2. -

Product: trans-1,3-bis(2-thienyl)cyclobutane-2,4-dione.

-

Stereoselectivity: The trans isomer is favored to minimize steric repulsion between the thiophene rings.

Pathway B: Formation of

-Lactone (Kinetic)

This involves the addition of the C=C bond across the C=O bond.

-

Mechanism: The

-carbon of the nucleophilic ketene attacks the carbonyl carbon of the electrophile, followed by oxygen closure. -

Product: 4-(2-thienylmethylene)-3-(2-thienyl)oxetan-2-one.

-

Stability: These lactones often rearrange thermally to the more stable cyclobutanedione or decarboxylate to form allenes.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between the kinetic and thermodynamic pathways.

Figure 1: Bifurcation of reaction pathways for thienylketene dimerization.

Product Characterization

The identification of the specific dimer requires spectroscopic validation.

| Feature | 1,3-Cyclobutanedione (Dione) | |

| IR Spectrum | Strong band at 1710–1750 cm⁻¹ (C=O, ketone). | Split bands: 1860 cm⁻¹ (Lactone C=O) & 1670 cm⁻¹ (Exocyclic C=C). |

| ¹H NMR | Methine protons appear as a singlet (or AB system if chiral) at 4.5–5.0 ppm . | Distinct vinyl proton signal (~6.0 ppm) and methine doublet. |

| ¹³C NMR | Carbonyl signal at ~200 ppm . | Lactone Carbonyl at ~160 ppm ; Enol ether carbon at ~150 ppm . |

| Stability | Stable solid at room temperature. | Hydrolytically unstable; isomerizes to dione upon heating. |

Experimental Protocol: Synthesis of trans-1,3-bis(2-thienyl)cyclobutane-2,4-dione

Safety Warning: Ketenes are potent electrophiles and respiratory irritants. All operations must be performed in a fume hood.

Materials[1][3][4][5][6][7][8][9][10]

-

2-Thienylacetyl chloride (10 mmol)

-

Triethylamine (11 mmol, freshly distilled)

-

Diethyl ether (anhydrous, 50 mL)

-

Nitrogen atmosphere[1]

Procedure

-

Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar and addition funnel. Purge with nitrogen.

-

Solvation: Dissolve 2-thienylacetyl chloride (1.61 g, 10 mmol) in 30 mL of anhydrous diethyl ether. Cool to 0°C.[1]

-

Generation: Add triethylamine (1.5 mL, 11 mmol) in 10 mL ether dropwise over 30 minutes. A white precipitate of triethylamine hydrochloride will form immediately.

-

Note: Slow addition prevents localized overheating, which can lead to polymerization.

-

-

Dimerization: Allow the mixture to warm to room temperature and stir for 12 hours. The yellow color of the monomeric ketene will fade as the dimer forms.

-

Workup: Filter the reaction mixture under nitrogen to remove the ammonium salt.

-

Isolation: Evaporate the solvent under reduced pressure. The residue is typically a semi-solid.

-

Purification: Recrystallize from hexane/ethyl acetate (9:1) to obtain the trans-1,3-cyclobutanedione as pale yellow needles.

Self-Validation Check

-

TLC: The product should show a distinct spot (Rf ~0.4 in 20% EtOAc/Hex) distinct from the starting acid chloride (hydrolyzes on plate) or acid.

-

IR Check: Absence of the intense ketene peak at 2150 cm⁻¹ confirms consumption of the intermediate.

References

-

Mechanism of Ketene Dimerization

-

Thienyl-substituted Ketene Reactivity

-

Stereoelectronic Features of a Complex Ketene Dimerization Reaction. MDPI, 2021. Link

- (Demonstrates the formation of lactone and allene dimers in hindered thienyl systems).

-

- Synthesis of Cyclobutane-1,3-diones. Organic Syntheses, Coll. Vol. 5, p. 288.

-

Spectroscopic Data

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. digital.library.unt.edu [digital.library.unt.edu]

- 5. ir.nbu.ac.in [ir.nbu.ac.in]

- 6. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]

- 9. Cyclobutane-1,3-dione | C4H4O2 | CID 27357 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Technical Guide: 2-Thienylketene Cycloaddition Reactions

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Thiophene Bioisostere Advantage

In the landscape of heterocyclic synthesis, 2-thienylketene represents a high-value, transient intermediate. Its primary utility lies in the synthesis of

The incorporation of the thiophene ring often imparts improved pharmacokinetic profiles, including metabolic stability and lipid solubility, compared to their benzene analogues. However, the high reactivity of 2-thienylketene—prone to rapid dimerization—demands rigorous in situ generation protocols. This guide provides a validated framework for the controlled generation and cycloaddition of 2-thienylketene, moving beyond generic literature to offer field-tested causal insights.

Mechanistic Foundations & Electronic Causality[1]

The Electronic Profile of 2-Thienylketene

Unlike stable ketenes (e.g., diphenylketene), 2-thienylketene is electronically distinct. The sulfur atom in the thiophene ring exerts a dual effect:

-

Inductive Withdrawal (-I): Increases the electrophilicity of the carbonyl carbon (

). -

Resonance Donation (+M): The thiophene ring can stabilize the developing positive charge in the transition state, particularly during the zwitterionic phase of cycloadditions.

This "push-pull" dynamic makes 2-thienylketene highly reactive toward nucleophiles (imines, alkenes) but also susceptible to self-reaction.

The Staudinger [2+2] Mechanism

The formation of

-

Nucleophilic Attack: The imine nitrogen attacks the ketene

(carbonyl carbon).[1] -

Zwitterion Formation: Generation of a critical zwitterionic intermediate. The stability of this intermediate determines the stereochemistry (cis/trans).

-

Conrotatory Ring Closure: The enolate oxygen drives the closure to form the four-membered ring.

Expert Insight: Electron-donating groups on the ketene (like 2-thienyl) tend to stabilize the zwitterion, often favoring the thermodynamic trans-

Visualization: Reaction Pathways[3][4][5]

The following diagram outlines the two primary generation pathways and the subsequent Staudinger trapping mechanism.

Caption: Figure 1. Dual generation pathways for 2-thienylketene and the Staudinger cycloaddition mechanism.

Experimental Protocols

Protocol A: In Situ Generation via Dehydrohalogenation

This is the standard industrial approach due to the availability of precursors.

Reagents:

-

Thionyl chloride (

) -

Triethylamine (

) - Must be distilled over KOH. -

Dichloromethane (DCM) - Anhydrous.

-

Imine (Schiff base of choice).

Step-by-Step Workflow:

-

Acid Chloride Synthesis (Pre-step):

-

Cycloaddition (The Staudinger Reaction):

-

In a separate flask, dissolve the Imine (1.0 eq) and

(3.0 eq) in anhydrous DCM. Cool to -78°C. -

Add the solution of 2-thiopheneacetyl chloride (from step 1) dropwise over 1 hour.

-

Causality: Slow addition at low temperature maintains a low steady-state concentration of the ketene, favoring reaction with the imine over self-dimerization.

-

Allow the mixture to warm to room temperature overnight (12-14 hours).

-

-

Workup:

-

Wash with saturated

, then brine. -

Dry over

and concentrate. -

Purify via flash column chromatography (typically Hexane/EtOAc).

-

Protocol B: Photochemical Wolff Rearrangement

Preferred for complex substrates where harsh bases (

Reagents:

-

2-Thienyl diazoketone.

-

Photoreactor (UV source, typically >300 nm).

-

Solvent: THF or Toluene.

Workflow:

-

Dissolve the diazoketone and the trapping agent (imine or alkene) in degassed solvent.

-

Irradiate at ambient temperature.

-

Mechanism: The irradiation induces loss of

, forming a carbene which rearranges to the ketene. The ketene is immediately trapped by the nucleophile present in solution.

Data Analysis & Comparison

The following table summarizes the efficiency of different trapping agents with 2-thienylketene generated via Method A (Acid Chloride).

| Trapping Agent (Nucleophile) | Reaction Type | Product Class | Typical Yield (%) | Stereoselectivity (Major) |

| Aldimines | Staudinger [2+2] | 65 - 85% | cis (usually favored) | |

| Vinyl Ethers | [2+2] Cycloaddition | Cyclobutanones | 50 - 70% | Endo/Exo dependent |

| Dienes (e.g., Cyclopentadiene) | [2+2] (Not [4+2]) | Bicyclic Cyclobutanones | 40 - 60% | Endo |

| None (Self-reaction) | Dimerization | Ketene Dimers | N/A | N/A |

Note on [4+2] Cycloaddition: Contrary to common assumptions, ketenes (including 2-thienylketene) rarely undergo [4+2] Diels-Alder reactions as the diene component. Even with dienes, the [2+2] pathway is kinetically favored to form cyclobutanones.

References

-

Staudinger Synthesis (General): Wikipedia. Staudinger synthesis. Link

-

Mechanism of Staudinger Reaction: Organic Chemistry Portal. Staudinger Synthesis - Mechanism and Examples. Link

-

Acid Chloride Preparation: BenchChem. Synthesis of 2-Acetylthiophene and derivatives (Friedel-Crafts/Acid Chloride protocols). Link

-

Wolff Rearrangement: Organic Chemistry Portal.[6] Wolff Rearrangement: Mechanism and Applications. Link

-

Beta-Lactam Antibiotics: National Institutes of Health (NIH). Synthesis of β-lactams by transition metal promoted Staudinger reactions. Link

-

2-Thiopheneacetyl Chloride Properties: Sigma-Aldrich. Product Specification: 2-Thiopheneacetyl chloride. Link

-

Ketene Cycloaddition Selectivity: NIH PubMed. Annuloselectivity in cycloadditions of ketenes with imines. Link

Sources

- 1. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]

- 3. Process for synthetizing 2-thiopheneacetyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis and In Situ Trapping of 2-(Thiophen-2-yl)ethen-1-one via Wolff Rearrangement

Executive Summary

The synthesis of 2-(thiophen-2-yl)ethen-1-one (2-thienylketene) via the Wolff rearrangement represents a powerful methodology for generating homologated thiophene derivatives, complex esters, amides, and

Scientific Background & Mechanistic Insights

The Wolff rearrangement is a fundamental organic reaction that converts an

Mechanistically, the activation of 2-diazo-1-(thiophen-2-yl)ethan-1-one—whether by thermal, photochemical, or transition-metal catalysis—induces the loss of

Causality of Experimental Design: Monohetarylketenes like 2-thienylketene are highly electrophilic and sterically unhindered, making them exceptionally susceptible to self-reaction (dimerization to cyclobutane-1,3-diones) or quenching by trace moisture . To circumvent this, the rearrangement must be strictly performed in rigorously anhydrous, non-nucleophilic solvents (e.g., THF, 1,4-dioxane, or DCM) in the presence of a stoichiometric excess of the desired trapping agent (e.g., an alcohol, amine, or imine). Photochemical activation is often prioritized over thermal methods because it operates at ambient or sub-ambient temperatures, significantly suppressing the activation energy available for the competing dimerization pathway .

Figure 1: Mechanistic pathway of the Wolff rearrangement from diazoketone to trapped product.

Experimental Workflows & Protocols

Figure 2: Experimental workflow for the synthesis and trapping of 2-thienylketene.

Protocol 1: Synthesis of 2-Diazo-1-(thiophen-2-yl)ethan-1-one

Rationale: Trimethylsilyldiazomethane (TMSD) is utilized as a safer, commercially available alternative to explosive diazomethane gas. Triethylamine (

Step-by-Step Procedure:

-

Flame-dry a 100 mL round-bottom flask and purge with argon.

-

Dissolve thiophene-2-carbonyl chloride (10.0 mmol) in anhydrous THF (30 mL) and cool to 0 °C using an ice bath.

-

Add anhydrous

(11.0 mmol) dropwise via syringe. -

Slowly add TMS-diazomethane (2.0 M in hexanes, 12.0 mmol) dropwise over 15 minutes to control the exothermic reaction and nitrogen gas evolution.

-

Stir the mixture at 0 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

-

Quench the reaction carefully with saturated aqueous

(20 mL) and extract with ethyl acetate (3 x 20 mL). -

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purify via flash column chromatography (silica gel, gradient hexanes to 10% EtOAc/hexanes) to yield 2-diazo-1-(thiophen-2-yl)ethan-1-one as a yellow solid. Store at -20 °C protected from light.

Protocol 2: Photochemical Wolff Rearrangement and Trapping (Batch)

Rationale: UV irradiation (typically 254-300 nm) provides the energy required for

Step-by-Step Procedure:

-

In a quartz or Pyrex photochemical reaction vessel, dissolve 2-diazo-1-(thiophen-2-yl)ethan-1-one (1.0 mmol) in anhydrous, degassed dichloromethane (DCM, 20 mL).

-

Add the trapping agent (e.g., benzyl alcohol or an imine, 2.0 mmol) to the solution.

-

Purge the solution with argon for 10 minutes to remove dissolved oxygen, which can react with carbenic intermediates.

-

Irradiate the solution using a medium-pressure mercury lamp (or 300 nm LEDs) at room temperature.

-

Monitor the reaction via ReactIR (tracking the transient ketene peak at ~2110-2150 cm⁻¹ and the disappearance of the diazo peak at ~2100 cm⁻¹) or TLC. The reaction is typically complete within 1-3 hours depending on photon flux.

-

Concentrate the solvent in vacuo and purify the resulting homologated product via chromatography.

Protocol 3: Silver-Catalyzed Wolff Rearrangement (Arndt-Eistert Homologation)

Rationale: Silver(I) benzoate (

Step-by-Step Procedure:

-

Dissolve 2-diazo-1-(thiophen-2-yl)ethan-1-one (1.0 mmol) and the target nucleophile (e.g., an amine, 1.5 mmol) in anhydrous THF (10 mL) under argon.

-

In a separate vial, prepare a catalyst mixture of Silver(I) benzoate (0.1 mmol, 10 mol%) and

(0.3 mmol) in THF (2 mL). Sonicate briefly to ensure dissolution. -

Add the catalyst solution dropwise to the diazoketone mixture at room temperature in the dark.

-

Stir the reaction for 4-6 hours. The evolution of

gas bubbles will be immediately visible. -

Filter the crude mixture through a short pad of Celite to remove silver salts, washing with EtOAc.

-

Concentrate and purify the resulting thiophene-2-acetamide derivative.

Data Presentation: Comparison of Activation Methods

To assist in protocol selection, the quantitative and qualitative parameters of the three primary Wolff rearrangement activation methods are summarized below:

| Activation Method | Typical Yields | Reaction Conditions | Primary Advantages | Limitations |

| Photochemical (UV) | 75–90% | Suppresses thermal dimerization; ideal for continuous flow chemistry. | Requires specialized UV equipment and quartz/Pyrex glassware. | |

| Metal-Catalyzed (Ag) | 70–85% | AgOBz (10 mol%), | Mild conditions; highly scalable in standard laboratory glassware. | Silver salts can complicate purification; sensitive to steric hindrance. |

| Thermal | 40–60% | Refluxing toluene/dioxane (80-110 °C) | No specialized catalysts or photochemical equipment needed. | High heat strongly promotes ketene dimerization and product degradation. |

Analytical Characterization & Troubleshooting

-

IR Spectroscopy: Infrared spectroscopy is the most reliable method for monitoring the reaction in situ. The precursor diazoketone exhibits a strong

stretch at ~2100 cm⁻¹. If using ReactIR, the transient 2-thienylketene can be observed at ~2110-2150 cm⁻¹ ( -

NMR Spectroscopy: Successful rearrangement and trapping are confirmed by the disappearance of the characteristic

-diazo proton singlet ( -

Troubleshooting Dimerization: If the yield of the trapped product is low and a cyclobutane-1,3-dione dimer is detected, decrease the concentration of the diazoketone (e.g., from 0.1 M to 0.02 M), increase the equivalents of the trapping agent, or switch from thermal to photochemical activation to lower the kinetic energy of the system.

References

-

Kirmse, W. (2002). 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry. URL:[Link]

-

Danheiser, R. L., et al. (2013). Batch and Flow Photochemical Benzannulations Based on the Reaction of Ynamides and Diazo Ketones. Application to the Synthesis of Polycyclic Aromatic and Heteroaromatic Compounds. PubMed Central (PMC). URL:[Link]

Generating 2-thienylketene from 2-thiopheneacetyl chloride

Application Note: Controlled Generation and Trapping of 2-Thienylketene

Executive Summary

This application note details the protocol for the in situ generation of 2-thienylketene via the dehydrohalogenation of 2-thiopheneacetyl chloride. Due to the high propensity of mono-substituted ketenes to undergo rapid dimerization or nucleophilic attack, isolation of 2-thienylketene is chemically futile for preparative purposes. Instead, this guide focuses on its controlled generation as a transient intermediate for immediate consumption in [2+2] cycloadditions (Staudinger synthesis), a critical pathway in the development of

Mechanistic Basis & Chemical Logic

The formation of 2-thienylketene proceeds through an E2-type elimination or an E1cB-like pathway, depending on the specific base and solvent dielectric constant. The reaction requires a tertiary amine base to sequester the hydrochloric acid byproduct.

Key Mechanistic Steps:

-

Acyl Ammonium Formation: Nucleophilic attack of the tertiary amine on the acyl chloride forms a reactive acyl ammonium salt.

-

Deprotonation: The base abstracts an

-proton (acidified by the adjacent carbonyl and the electron-withdrawing thiophene ring). -

Elimination: Chloride is expelled, generating the ketene (

) functionality. -

Trapping (Staudinger): The ketene acts as a lipophilic electrophile, reacting with an imine (Schiff base) in a [2+2] cycloaddition to form the

-lactam ring.

Diagram 1: Reaction Mechanism & Pathway

Caption: Mechanistic pathway from acid chloride to beta-lactam via the transient 2-thienylketene intermediate. Note the dimerization risk if the trap is absent.

Experimental Protocol

Safety Warning: 2-Thiopheneacetyl chloride is a lachrymator and corrosive. Ketenes are potent electrophiles and suspected carcinogens. All operations must be performed in a fume hood under an inert atmosphere.

Method A: The "One-Pot" Staudinger Synthesis (Recommended)

This protocol relies on the slow addition of the acid chloride to a solution containing the imine and base. This ensures the concentration of free ketene remains low relative to the trap, suppressing dimerization.

Reagents:

-

2-Thiopheneacetyl chloride (1.0 equiv)

-

Imine (Schiff base) (1.0 equiv)

-

Triethylamine (

) (3.0 equiv) - Excess is required to ensure complete elimination and neutralize HCl. -

Dichloromethane (DCM), Anhydrous.

Protocol Steps:

-

System Prep: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the RBF with the Imine (10 mmol) and anhydrous DCM (40 mL). Cool to -78°C (dry ice/acetone bath).

-

Expert Insight: While the reaction can proceed at 0°C, starting at -78°C favors the formation of the cis-

-lactam (kinetic control) and minimizes thiophene polymerization.

-

-

Base Addition: Add Triethylamine (30 mmol) to the cold imine solution. Stir for 10 minutes.

-

Ketene Generation (Critical Step): Dissolve 2-Thiopheneacetyl chloride (10 mmol) in DCM (10 mL) in the addition funnel. Add this solution dropwise over 45–60 minutes.

-

Why? Slow addition is the rate-limiting control. It ensures the ketene reacts with the imine immediately upon formation rather than reacting with itself.

-

-

Reaction: Allow the mixture to warm slowly to room temperature over 12 hours (overnight). The solution will typically turn from yellow to dark orange/brown.

-

Quench & Workup: Dilute with DCM (50 mL). Wash successively with 1M HCl (to remove excess amine), saturated

, and brine. Dry over

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the controlled generation and trapping of 2-thienylketene.

Critical Process Parameters (CPPs) & Data

The following table summarizes the impact of variables on the stability of the 2-thienylketene intermediate and the yield of the trapped product.

| Parameter | Recommended Range | Impact of Deviation | Scientific Rationale |

| Temperature | -78°C to 0°C | > 0°C: Increased dimerization and polymerization of thiophene ring. < -78°C: Reaction stalls. | Low temp stabilizes the ketene against self-reaction while allowing nucleophilic attack by the imine.[1] |

| Solvent | DCM or Toluene | Polar solvents (e.g., THF): Can interfere with zwitterion formation. Protic solvents: DESTROY ketene immediately. | Non-polar, non-nucleophilic solvents support the ionic intermediates without trapping the ketene. |

| Addition Rate | 0.2 mmol/min | Fast addition: High local concentration of ketene | Kinetic control: Keep steady-state concentration of ketene near zero. |

| Base | Pyridine: Often too weak for rapid elimination at -78°C. | Sterically hindered, strong tertiary amines prevent nucleophilic attack on the ketene by the base itself. |

Quality Control & Troubleshooting

Since the intermediate is not isolated, QC relies on in situ monitoring and product verification.

1. Verification of Ketene Formation (IR Flow Cell): If you must verify the intermediate exists (e.g., for mechanistic studies), pump the reaction stream through a ReactIR flow cell.

-

Target Signal: Strong absorption band at 2110–2130 cm⁻¹ (Characteristic Ketene

stretch). -

Note: If this peak appears and persists, your trapping agent (imine) is inactive or the temperature is too low.

2. Troubleshooting Common Failures:

-

Problem: Low Yield / Recovery of Starting Material.

-

Cause: Hydrolysis of acid chloride due to wet solvent.

-

Solution: Redistill DCM over

. Ensure

-

-

Problem: Complex Mixture / "Tar".

-

Cause: Polymerization of the thiophene ring or ketene dimerization.

-

Solution: Lower temperature to -78°C. Increase dilution (0.05 M). Ensure slow addition.

-

-

Problem: Product is exclusively trans-

-lactam.-

Cause: Thermodynamic control (reaction warmed too fast).

-

Solution: Keep reaction at -78°C for longer before warming if cis isomer is desired.

-

References

- Tidwell, T. T. (2006). Ketenes II. John Wiley & Sons.

-

Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen". Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. Link

-

Palomo, C., et al. (1999). "Asymmetric Synthesis of

-Lactams by the Staudinger Reaction". European Journal of Organic Chemistry, 1999(11), 3223-3235. (Detailed protocols on stereocontrol). Link -

Jiao, L., et al. (2006).

-Lactam Formation in the Staudinger Reaction". Journal of the American Chemical Society, 128(18), 6060-6069. Link -

Organic Chemistry Portal. "Staudinger Synthesis". (General overview and recent literature). Link

Sources

Staudinger reaction of 2-(thiophen-2-yl)ethen-1-one with imines

Application Note: Staudinger Synthesis of 3-(Thiophen-2-yl)-

Executive Summary

This Application Note details the protocol for the synthesis of 3-heteroaryl-substituted

The thiophene moiety is a classic bioisostere for the phenyl group in medicinal chemistry, offering altered lipophilicity and metabolic profiles. When incorporated into the C3 position of the

This guide prioritizes the Acid Chloride Method for in situ ketene generation due to its scalability and the commercial availability of precursors.

Mechanistic Insight & Stereochemical Control

The Staudinger synthesis is a thermal [2+2] cycloaddition.[1] Unlike concerted photochemical [2+2] reactions, this reaction proceeds via a stepwise mechanism involving a zwitterionic intermediate. Understanding this mechanism is critical for controlling the diastereoselectivity (cis vs. trans) of the product.[2]

The Reaction Pathway[1][3][4][5][6]

-

Ketene Generation: 2-Thiopheneacetyl chloride undergoes dehydrohalogenation by a tertiary amine base (e.g., Et

N) to form 2-(thiophen-2-yl)ethen-1-one. -

Nucleophilic Attack: The imine nitrogen attacks the central

-hybridized carbon of the ketene from the less hindered face (orthogonal approach). This generates a zwitterionic intermediate .[1][2][3][4] -

Ring Closure: The enolate oxygen of the zwitterion attacks the iminium carbon to close the four-membered ring. This step is a conrotatory electrocyclic closure.

Stereoselectivity (Torquoselectivity)

The stereochemical outcome (cis or trans) is determined by the competition between the rate of direct ring closure and the rate of C=N bond isomerization in the zwitterionic intermediate.

-

Electron-Donating Ketene Substituents (e.g., Thiophene): The thiophene ring is electron-rich. This increases the electron density on the enolate, accelerating the direct ring closure. Consequently, the reaction often favors the kinetic cis-product , provided the imine isomerization is not faster.

-

Imine Electronics: Electron-withdrawing groups on the imine nitrogen slow down the ring closure, allowing time for isomerization to the thermodynamically more stable trans-zwitterion, leading to trans-

-lactams.

Mechanistic Visualization

Figure 1: Mechanistic pathway of the Staudinger cycloaddition showing the bifurcation between kinetic (cis) and thermodynamic (trans) products.[4]

Experimental Protocol

This protocol uses the Acid Chloride Method . It is designed for a 1.0 mmol scale but can be linearly scaled.

Reagents:

-

Component A (Ketene Precursor): 2-Thiopheneacetyl chloride (CAS: 39098-97-0).

-

Component B (Imine): Pre-synthesized Schiff base (e.g., N-benzylideneaniline derivative).

-

Base: Triethylamine (Et

N) or Diisopropylethylamine (DIPEA). Must be dry. -

Solvent: Dichloromethane (DCM), anhydrous.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with nitrogen and seal with a rubber septum.

-

-

Imine Solubilization:

-

Add Imine (1.0 mmol, 1.0 equiv) to the flask.

-

Add Anhydrous DCM (10 mL) via syringe. Stir until fully dissolved.

-

Add Triethylamine (3.0 mmol, 3.0 equiv) . The excess base acts as an HCl scavenger and ensures complete ketene generation.

-

Cool the mixture to 0 °C using an ice/water bath.

-

-

Controlled Addition (Critical Step):

-

Dissolve 2-Thiopheneacetyl chloride (1.2 mmol, 1.2 equiv) in Anhydrous DCM (5 mL) in a separate vial.

-

Load this solution into a syringe.

-

Slowly add the acid chloride solution to the reaction flask dropwise over 15–20 minutes .

-

Why: Slow addition maintains a low steady-state concentration of the ketene, preventing ketene dimerization and favoring the reaction with the imine.

-

-

Reaction Phase:

-

Allow the reaction to stir at 0 °C for 1 hour.

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for an additional 12–15 hours (overnight). Monitor progress via TLC (typically 20-30% EtOAc/Hexanes).

-

-

Workup:

-

Quench the reaction by adding Saturated NaHCO

solution (15 mL) . -

Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine organic layers and wash with Brine (20 mL) .

-

Dry over anhydrous Na

SO -

Filter and concentrate under reduced pressure (rotary evaporator).

-

-

Purification:

-

Purify the crude residue via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of Hexanes/Ethyl Acetate (start 95:5, gradient to 70:30).

-

Recrystallization from Ethanol/Hexane is an alternative for highly crystalline solids.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 3-(thiophen-2-yl)-beta-lactams.

Data Analysis & Characterization

Expected Stereochemical Outcomes

Based on the electronic nature of the thiophene ring (electron donor via resonance), the reaction generally favors the cis isomer, especially with activated imines. However, steric bulk on the imine nitrogen can shift this preference.

| Imine Substituent (N-R) | Electronic Effect | Predicted Major Isomer | Coupling Constant ( |

| Phenyl (Ph) | Neutral/Conjugated | Cis (Major) | 4.0 – 6.0 Hz |

| 4-Methoxyphenyl (PMP) | Electron Donating | Trans (Increased) | 1.5 – 2.5 Hz |

| 4-Nitrophenyl | Electron Withdrawing | Cis (Exclusive) | 4.0 – 6.0 Hz |

| Alkyl (e.g., Benzyl) | Inductive Donor | Mixed / Trans | Varies |

Key Characterization Signals

-

IR Spectroscopy: Look for the characteristic

-lactam carbonyl stretch.-

Range: 1740 – 1780 cm

. (Strained amide bond).[5]

-

-

H NMR (CDCl

-

H-3 (Thiophene-adjacent): Doublet,

4.5 – 5.5 ppm. -

H-4 (Aryl-adjacent): Doublet,

4.0 – 5.0 ppm. -

Thiophene Protons: Multiplets,

6.9 – 7.4 ppm.

-

-

C NMR:

-

Carbonyl (C=O):

160 – 165 ppm. -

C-3 / C-4:

50 – 70 ppm.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Ketene Dimerization | Slow down the addition rate of the acid chloride. Ensure temperature is 0°C during addition. |